What are the physical and chemical properties of ethyl nitrite?
What are the physical and chemical properties of ethyl nitrite?
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Nitrite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl nitrite (C₂H₅NO₂), an alkyl nitrite, is a volatile and highly reactive compound with significant applications in organic synthesis and historical use in medicine. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and insights into its biological signaling pathways. All quantitative data are presented in structured tables for ease of reference. Methodologies for synthesis and analysis are also detailed, accompanied by workflow diagrams to ensure clarity and reproducibility.
Physical Properties of Ethyl Nitrite
Ethyl nitrite is a clear, colorless to yellowish liquid characterized by a pleasant, rum-like, or fruity odor.[1][2] It is a highly volatile compound with a very low boiling point, making it a gas at slightly elevated temperatures.[3][4]
Tabulated Physical Properties
The key physical properties of ethyl nitrite are summarized in the table below. Values are collated from various sources and represent the most consistently reported data.
| Property | Value | Units | Conditions | Citations |
| Molecular Formula | C₂H₅NO₂ | - | - | [3] |
| Molecular Weight | 75.07 | g/mol | - | [1] |
| Boiling Point | 17 | °C | at 760 mmHg | [2][3] |
| Melting Point | -58 to -50 | °C | - | [5][6] |
| Density | 0.90 | g/mL | at 15°C | [6][7] |
| 0.792 | g/mL | at 25°C | [2][8] | |
| Vapor Pressure | 620 | mmHg | at 25°C | [1] |
| 906 | mmHg | at 25°C | [9] | |
| Vapor Density | 2.6 | (Air = 1) | - | [1][6] |
| Refractive Index | 1.36 | n20/D | at 20°C | [2][8] |
| Flash Point | -31 | °C | Closed Cup | [1][5] |
| Autoignition Temp. | 90 | °C | (194 °F) | [1][5] |
| Explosive Limits | 3 - 50 | % by volume | in Air | [5][10] |
Solubility Profile
Ethyl nitrite exhibits limited solubility in water but is miscible with many organic solvents.[1][7]
| Solvent | Solubility | Notes | Citations |
| Water | 5.07 g/100 mL | Slightly soluble; decomposes in water. | [1][3] |
| Ethanol | Miscible | - | [1][7] |
| Diethyl Ether | Miscible | - | [1][7] |
| Benzene | Soluble | - | [11] |
| Dichloromethane | Soluble | - | [11] |
Chemical Properties and Reactivity
Ethyl nitrite is a powerful oxidizing agent and is highly flammable.[2][12] Its chemical behavior is dominated by the labile O-NO bond, which can undergo homolytic cleavage to form an ethoxy radical and nitric oxide.[13][14]
Stability and Decomposition
Ethyl nitrite is unstable and decomposes upon exposure to light, air, and moisture.[1][7] The decomposition is accelerated by heat and contact with acids.[1][12] It decomposes spontaneously at 90 °C (194 °F).[1][5] Upon decomposition, it can become acidic and form oxides of nitrogen.[7] When heated to decomposition, it emits toxic fumes of NOx.[12]
Key Reactions
-
Oxidizing Agent: As a potent oxidizing agent, it can react violently with reducing agents.[10]
-
Acid-Catalyzed Decomposition: It is highly dangerous in contact with acid or acid fumes, which accelerate its decomposition.[1][12]
-
Formation of Dimethylglyoxime: It is used as a reagent with butanone to yield dimethylglyoxime.[3][13]
-
Nitric Oxide Donor: In biological systems, it can act as a nitric oxide (NO) donor, a property that underlies its vasodilatory effects.[13]
Incompatibilities
Ethyl nitrite is incompatible with a wide range of materials, including:
Experimental Protocols
The following sections detail standardized methodologies for determining key physical properties of ethyl nitrite and for its synthesis and analysis.
Synthesis of Ethyl Nitrite
This protocol describes the preparation of ethyl nitrite from ethanol and sodium nitrite using sulfuric acid.[5][13]
Materials:
-
Sulfuric acid (H₂SO₄, d=1.84)
-
Ethanol (C₂H₅OH, 90%)
-
Sodium nitrite (NaNO₂)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Distilled water
-
Ice
-
Separatory funnel, beakers, dropping funnel, magnetic stirrer, and cooling bath.
Procedure:
-
Carefully add 40 mL of concentrated sulfuric acid to 120 mL of water in a beaker, with cooling.
-
After the diluted acid has cooled, add a mixture of 85 mL of 90% ethanol and 85 mL of water.
-
Cool this mixture to 0 °C in an ice-salt bath.
-
Separately, prepare a solution of 100 g of sodium nitrite in 280 mL of water and filter it.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cooled ethanol-acid mixture. Maintain the reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, decant the liquid from the precipitated sodium sulfate crystals into a pre-chilled separatory funnel.
-
Separate the upper layer of ethyl nitrite.
-
Wash the ethyl nitrite layer first with 20 mL of ice-cold water, then with 15 mL of a 0.6% sodium carbonate solution.
-
Carefully separate the ethyl nitrite and dry it by agitating with 3 g of anhydrous potassium carbonate.
-
Filter the final product. Due to its high volatility, the product should be stored in a tightly sealed container at low temperatures (2-8°C) and protected from light.[2][8]
Caption: Workflow for the synthesis of ethyl nitrite.
Determination of Boiling Point (Micro Method)
Due to its high volatility, a micro-method using a Thiele tube is appropriate for determining the boiling point of ethyl nitrite.[8]
Materials:
-
Thiele tube
-
Thermometer (-10 to 110 °C)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Mineral oil
-
Heating source (e.g., Bunsen burner)
Procedure:
-
Add 0.5 mL of ethyl nitrite to the small test tube.
-
Place the capillary tube into the test tube with its open end down.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, remove the heat.
-
The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]
-
Record the barometric pressure to correct the boiling point if necessary.[6]
Determination of Density (Gravimetric Method)
The density of a volatile liquid like ethyl nitrite can be determined using a pycnometer (specific gravity bottle).
Materials:
-
Pycnometer of known volume (e.g., 10 mL)
-
Analytical balance (accurate to 0.1 mg)
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 15°C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂). The density of water at the specific temperature is known.
-
Empty and dry the pycnometer completely.
-
Cool the ethyl nitrite sample and the pycnometer to minimize evaporation.
-
Fill the pycnometer with ethyl nitrite, stopper it, and bring it to the same constant temperature in the water bath.
-
Dry the outside of the pycnometer and weigh it (m₃).
-
Calculate the density of ethyl nitrite using the following formula: Density_sample = ((m₃ - m₁) / (m₂ - m₁)) * Density_water
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis and quantification of ethyl nitrite in various matrices.[2][16]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Headspace autosampler with solid-phase microextraction (SPME) device (for biological samples).[2]
-
Capillary column suitable for volatile compounds (e.g., DB-5ms).
Procedure (General):
-
Sample Preparation: For solutions, direct injection may be possible. For biological fluids (blood, tissue homogenates), headspace analysis with SPME is used to extract the volatile ethyl nitrite.[2] An internal standard (e.g., ¹⁵N-labeled ethyl nitrite) should be used for quantification.[16]
-
GC Conditions:
-
Injector Temperature: High enough to vaporize the sample without decomposition (e.g., 150-200 °C).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to separate ethyl nitrite from the solvent and other volatile components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI can provide high sensitivity.[16]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for ethyl nitrite (e.g., m/z 46 for ONO⁻) and the internal standard for high sensitivity and specificity.[16]
-
-
Quantification: Create a calibration curve using standards of known ethyl nitrite concentrations and a constant concentration of the internal standard. Determine the concentration in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
Biological Signaling Pathways
Ethyl nitrite is recognized as a nitric oxide (NO) donor.[13] NO is a critical signaling molecule in various physiological processes, most notably in smooth muscle relaxation and vasodilation. The primary pathway through which NO exerts these effects is the NO/cGMP signaling cascade.[15][17]
-
NO Release: Ethyl nitrite decomposes or is metabolized to release nitric oxide (NO).
-
sGC Activation: NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[18]
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15]
-
PKG Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[15]
-
Downstream Effects: Activated PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium (Ca²⁺) concentrations and the dephosphorylation of myosin light chains. This cascade results in the relaxation of smooth muscle, leading to effects like vasodilation.[15]
Caption: NO/cGMP pathway activated by ethyl nitrite.
References
- 1. phillysim.org [phillysim.org]
- 2. Formation of ethyl nitrite in vivo after ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vernier.com [vernier.com]
- 4. Cas 109-95-5,Ethyl nitrite | lookchem [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. keetonchemistry.weebly.com [keetonchemistry.weebly.com]
- 10. epa.gov [epa.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gas chromatography-mass spectrometry analysis of nitrite in biological fluids without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Nitric Oxide-cGMP Signaling Pathway Differentially Regulates Presynaptic Structural Plasticity in Cone and Rod Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prometheus-lsi.com [prometheus-lsi.com]
